molecular formula C8H8BFO2 B2519256 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole CAS No. 2346531-07-3

5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole

Cat. No. B2519256
CAS RN: 2346531-07-3
M. Wt: 165.96
InChI Key: ZMFKQDZBYJRDAS-UHFFFAOYSA-N
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Description

5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole is a novel, low-molecular weight oxaborole antifungal drug . It is also known as Tavaborole . This molecule has been shown to penetrate the nail after topical application at concentrations sufficient to inhibit the primary causative fungi of onychomycosis .


Synthesis Analysis

The synthesis of benzoxaboroles, including 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole, plays important roles in organic synthesis, molecular recognition, and supramolecular chemistry . Benzoxaboroles have desirable physicochemical and drug-like properties, making them a privileged structure in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole is influenced by the presence of the fluorine atom. The fluorine atom reduces both the molecular dipole moment and the hydrogen bond acceptor abilities of a ring oxygen atom, hence affecting the structure of the main hydrogen-bonded motif .


Chemical Reactions Analysis

Benzoxaboroles, including 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole, exhibit the highest reactivity among different derivatives of phenylboronic acids . This high reactivity might be related to their unbalanced coordination sphere .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole are influenced by its molecular structure. The presence of the fluorine atom reduces both the molecular dipole moment and the hydrogen bond acceptor abilities of a ring oxygen atom .

Scientific Research Applications

Safety and Hazards

Tavaborole, also known as 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole, has been approved by the US Food and Drug Administration (FDA) for the treatment of onychomycosis of the toenails caused by Trichophyton mentagrophytes or Trichophyton rubrum . The most frequent adverse events include application site exfoliation, ingrown toenail, application site erythema, and application site dermatitis .

Future Directions

The unique electron deficiency and coordination property of boron, present in 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole, led to a wide range of applications in chemistry, energy research, materials science, and the life sciences . Organoboron compounds used to treat various diseases besides tumor treatments through BNCT technology have also marked an important milestone . Following the clinical introduction of bortezomib as an anti-cancer agent, benzoxaborole drugs, tavaborole and crisaborole, have been approved for clinical use in the treatments of onychomycosis and atopic dermatitis . Some heterocyclic organoboron compounds represent potentially promising candidates for anti-infective drugs . This suggests that 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole and similar compounds may have potential for further development and application in the medical field.

properties

IUPAC Name

5-fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO2/c1-5-2-7(10)3-6-4-12-9(11)8(5)6/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFKQDZBYJRDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2C)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole

CAS RN

2346531-07-3
Record name 5-fluoro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
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